molecular formula C10H18O B13351050 1-Allyl-1-methoxy-cyclohexane CAS No. 60753-94-8

1-Allyl-1-methoxy-cyclohexane

Katalognummer: B13351050
CAS-Nummer: 60753-94-8
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: QJLUJDAFAZJIFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-1-methoxy-cyclohexane is an organic compound with the molecular formula C10H18O It is a cyclohexane derivative where one hydrogen atom is replaced by an allyl group and another by a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Allyl-1-methoxy-cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with allyl bromide in the presence of a base, followed by methylation using dimethyl sulfate or methyl iodide. The reaction conditions typically include:

    Temperature: 50-100°C

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Catalyst: Potassium carbonate or sodium hydride

Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include:

    Feedstock: Cyclohexanone, allyl bromide, and methanol

    Catalyst: Acidic or basic catalysts depending on the specific reaction pathway

    Reaction Conditions: Elevated temperatures and pressures to optimize reaction rates and yields

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyl-1-methoxy-cyclohexane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield cyclohexanol derivatives.

    Substitution: Allylic substitution reactions are common, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Allyl chloride or bromide in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Cyclohexanone or cyclohexanone derivatives.

    Reduction: Cyclohexanol or cyclohexanol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

1-Allyl-1-methoxy-cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-Allyl-1-methoxy-cyclohexane involves its interaction with specific molecular targets. The allyl group can undergo electrophilic addition reactions, while the methoxy group can participate in nucleophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    1-Allyl-1-methoxy-benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    1-Allyl-1-methoxy-cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    1-Allyl-1-methoxy-cycloheptane: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.

Uniqueness: 1-Allyl-1-methoxy-cyclohexane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

60753-94-8

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

1-methoxy-1-prop-2-enylcyclohexane

InChI

InChI=1S/C10H18O/c1-3-7-10(11-2)8-5-4-6-9-10/h3H,1,4-9H2,2H3

InChI-Schlüssel

QJLUJDAFAZJIFP-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCCCC1)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.